(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide is a synthetic compound that belongs to the class of compounds known as selective androgen receptor modulators (SARMs). It is also known by its chemical name, LGD-4033. LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis.
Mécanisme D'action
LGD-4033 works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in muscle mass and bone density. It has a high affinity for androgen receptors in muscle tissue, but a lower affinity for androgen receptors in other tissues, such as the prostate gland, which is responsible for the unwanted side effects often associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that LGD-4033 can significantly increase muscle mass and strength in both animals and humans. It has also been shown to increase bone density and reduce the risk of fractures. LGD-4033 has a long half-life, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of LGD-4033 is its selectivity for androgen receptors in muscle and bone tissue, which reduces the risk of unwanted side effects. It also has a long half-life, which allows for once-daily dosing. However, one limitation of LGD-4033 is that it is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy.
Orientations Futures
There are many potential future directions for research on LGD-4033. One area of interest is its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy and sarcopenia. Another area of interest is its potential use in improving physical function in older adults. Additionally, more research is needed to fully understand the safety and efficacy of LGD-4033, as well as its potential long-term effects.
Méthodes De Synthèse
The synthesis of LGD-4033 involves a multistep process that includes the reaction of 4-(trifluoromethyl)phenylisocyanate with 2-bromo-1-(3-cyano-4-fluorophenyl)propan-2-ol to form the key intermediate, 1-(3-cyano-4-fluorophenyl)-2-hydroxy-1-methylpropyl)carbamate. This intermediate is then reacted with 4-(dimethylamino)but-2-enoyl chloride to form LGD-4033.
Applications De Recherche Scientifique
LGD-4033 has been studied extensively for its potential therapeutic applications in the treatment of muscle wasting diseases and osteoporosis. It has also been studied for its potential use in improving physical function in older adults. In animal studies, LGD-4033 has been shown to increase muscle mass and strength without causing the unwanted side effects often associated with anabolic steroids.
Propriétés
IUPAC Name |
(E)-N-[1-(3-cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O/c1-12(2)17(20-16(22)6-5-9-21(3)4)13-7-8-15(18)14(10-13)11-19/h5-8,10,12,17H,9H2,1-4H3,(H,20,22)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCSWOZHYYMLPV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C1=CC(=C(C=C1)F)C#N)NC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.